2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene
Description
2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene is a brominated thiophene derivative featuring dual bromine substituents: one on the thiophene ring and another on a branched 2,2-dimethylpropyl side chain. This compound is structurally unique due to its combination of aromatic bromine and a sterically hindered alkyl bromide group.
Properties
Molecular Formula |
C9H12Br2S |
|---|---|
Molecular Weight |
312.07 g/mol |
IUPAC Name |
2-bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12Br2S/c1-9(2,6-10)5-7-3-4-12-8(7)11/h3-4H,5-6H2,1-2H3 |
InChI Key |
HHYSOYKPIXQSTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(SC=C1)Br)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of a suitable thiophene precursor. One common method is the bromination of 3-(3-bromo-2,2-dimethylpropyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light . The reaction conditions often include solvents like dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form more complex thiophene-based structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Major Products Formed
Substituted Thiophenes: Resulting from nucleophilic substitution reactions.
Coupled Products: Formed through palladium-catalyzed coupling reactions.
Scientific Research Applications
2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and field-effect transistors due to its favorable electronic properties.
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene in various applications involves its ability to participate in electron transfer processes and form stable intermediates. In organic electronics, the compound’s conjugated system facilitates charge transport, making it suitable for use in semiconductors and transistors . In medicinal chemistry, its structural features allow it to interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
2-Bromo-3-methylthiophene (CAS 14282-76-9)
- Structural Differences : Replaces the 3-bromo-2,2-dimethylpropyl group with a methyl substituent. The smaller methyl group reduces steric hindrance and increases solubility in polar solvents compared to the bulkier dimethylpropyl chain .
- Reactivity: Single bromine atom limits its utility in multi-step coupling reactions. Primarily used as a monomer in conducting polymers and pharmaceutical intermediates.
- Applications : Widely employed in Suzuki-Miyaura cross-couplings for synthesizing thiophene-based polymers and bioactive molecules .
2-Acetyl-3-bromothiophene (CAS Not Provided)
- Structural Differences : Features an acetyl group at the 2-position instead of a bromine atom. The electron-withdrawing acetyl group enhances electrophilic substitution reactivity .
- Reactivity : Used as a precursor for bioactive heterocycles, including anti-inflammatory chalcones and carbazole alkaloids. The acetyl group facilitates nucleophilic attacks, unlike the brominated alkyl chain in the target compound .
- Applications : Key intermediate in synthesizing furostifoline derivatives and antibacterial agents .
2-Bromo-3-chlorothiophene (CAS 77893-68-6)
- Structural Differences : Substitutes the dimethylpropyl bromide with a chlorine atom. Chlorine’s higher electronegativity alters electronic properties, reducing polarizability compared to bromine .
- Physical Properties : Boiling point (73–75°C at 12 Torr) and density (1.844 g/cm³) suggest lower molecular weight and volatility than the target compound.
- Applications: Limited to niche reactions where halogen diversity (Br/Cl) is required, such as in selective cross-couplings .
Comparison with Non-Thiophene Brominated Compounds
3-Bromo-2,2-dimethylpropyl Benzoate (CAS 70659-74-4)
- Structural Differences : An ester derivative with the same 3-bromo-2,2-dimethylpropyl group but lacks the thiophene ring. The benzoate ester introduces π-π stacking capabilities absent in the target compound .
- Applications: Primarily used in organic synthesis as a bulky ester intermediate. Its non-aromatic structure limits use in conductive materials compared to brominated thiophenes .
Key Research Findings and Data Tables
Table 1: Physical and Chemical Properties Comparison
*Estimated based on molecular formula.
Regulatory and Environmental Considerations
Brominated compounds, including the target molecule, are subject to stringent regulations due to persistence and toxicity risks. For example, and list brominated flame retardants (e.g., pentabromotoluene) as restricted substances. The dual bromine content in 2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene may necessitate compliance with green chemistry protocols to mitigate environmental impact .
Biological Activity
2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene is an organic compound featuring a thiophene ring substituted with bromine atoms and a bulky branched alkyl group. This unique structure contributes to its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. Understanding the biological activity of this compound is crucial for its application in pharmacology and material science.
- Molecular Formula : C12H14Br2S
- Molecular Weight : Approximately 335.07 g/mol
- Structure : The compound contains a thiophene ring with two bromine substituents and a branched alkyl group, which influences its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that 2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene exhibits significant antimicrobial and anticancer properties. The biological activity can be attributed to its ability to interact with various biological targets, potentially leading to the inhibition of specific pathways involved in disease processes.
Antimicrobial Activity
Studies have demonstrated that thiophene derivatives can possess antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown efficacy against multiple cancer cell lines, suggesting that it may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against common bacterial strains such as E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL and above.
-
Anticancer Studies :
- In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with 2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene resulted in a dose-dependent inhibition of cell viability, with IC50 values around 30 µM.
The mechanisms through which 2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition : Interaction with specific enzymes that play crucial roles in cellular metabolism.
- Receptor Modulation : Potential binding to cellular receptors that regulate growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage in cancer cells.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene, a comparison with structurally similar compounds is presented:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromothiophene | Single bromine atom on thiophene | Simpler structure; lower steric hindrance |
| 3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene | Bromine and chlorine substituents | Different reactivity profile due to chlorine |
| 4-Bromothiophene | Brominated at the 4-position | Varies in electronic properties due to substitution position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
